Dabcyl-YVADAPV-EDANS Dabcyl-YVADAPV-EDANS Dabcyl-YVADAPV-EDANS is a fluorogenic substrate for caspase-1.1 Upon enzymatic cleavage by caspase-1, EDANS is separated from the Dabcyl quencher and can be used to quantify caspase-1 activity. EDANS displays excitation/emission maxima of 340/485 nm, respectively.

Brand Name: Vulcanchem
CAS No.: 161877-70-9
VCID: VC20910580
InChI: InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1
SMILES: CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Molecular Formula: C61H76N12O14S
Molecular Weight: 1233.4 g/mol

Dabcyl-YVADAPV-EDANS

CAS No.: 161877-70-9

Cat. No.: VC20910580

Molecular Formula: C61H76N12O14S

Molecular Weight: 1233.4 g/mol

* For research use only. Not for human or veterinary use.

Dabcyl-YVADAPV-EDANS - 161877-70-9

Specification

Description Dabcyl-YVADAPV-EDANS is a fluorogenic substrate for caspase-1.1 Upon enzymatic cleavage by caspase-1, EDANS is separated from the Dabcyl quencher and can be used to quantify caspase-1 activity. EDANS displays excitation/emission maxima of 340/485 nm, respectively.

CAS No. 161877-70-9
Molecular Formula C61H76N12O14S
Molecular Weight 1233.4 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1
Standard InChI Key VOOSFUAACNZZDI-BSNYRHCXSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
SMILES CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Canonical SMILES CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator